REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.[C:13]([N:20]1[CH2:25][CH2:24][CH:23](C#N)[CH2:22][CH2:21]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].C1C[O:31][CH2:30]C1>O>[N:3]1[CH:4]=[CH:5][C:6]([C:30]([CH:25]2[CH2:24][CH2:23][CH2:22][CH2:21][N:20]2[C:13]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:14])=[O:31])=[CH:7][CH:2]=1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C(=O)C1N(CCCC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |